1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one
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Overview
Description
1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The compound “1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one” contains a piperazine moiety, which is a common structural component in many pharmacologically active compounds . Piperazine derivatives show a wide range of biological and pharmaceutical activity . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Piperazine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Many piperazine derivatives are known to interact with various biochemical pathways .
Pharmacokinetics
Piperazine itself is known to be freely soluble in water , which could influence the absorption and distribution of its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one can be achieved through several methods. One common approach involves the reaction of piperazine with N-haloacetyl-2,6-xylidine in an aqueous solvent containing an equimolar amount of hydrochloric acid. The reaction mixture is then subjected to a series of steps, including separation, neutralization, extraction, and crystallization, to obtain the desired product .
Industrial Production Methods
For industrial production, the process involves the reaction of piperazine with N-haloacetyl-2,6-xylidine in a molar ratio between 1:1 and 6:1 in an aqueous solvent. The reaction is carried out in the presence of hydrochloric acid, followed by separation of the solid formed, neutralization of the filtrate, extraction with a solvent, and crystallization of the product .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7-4-10-5-8(2)11(7)9(12)6-13-3/h7-8,10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJIIGCYKAXDEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C(=O)COC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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